molecular formula C18H15BrN4O2 B2514823 2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941887-47-4

2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2514823
CAS No.: 941887-47-4
M. Wt: 399.248
InChI Key: VFPSLUULBGELMS-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C18H15BrN4O2 and its molecular weight is 399.248. The purity is usually 95%.
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Scientific Research Applications

1. Synthetic Approaches and Transformations

The compound 2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is associated with various chemical transformations and synthetic approaches. For instance, Massry (2003) explored the transformation of related triazine systems, showing the versatility of these compounds in forming new chemical structures under different conditions (Massry, 2003).

2. Derivative Formation and Structural Analysis

Studies on similar triazine derivatives highlight the potential for forming new compounds with varied structures. For example, Hwang et al. (2017) synthesized and characterized benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, providing insights into the molecular structures and possible interactions of related compounds (Hwang et al., 2017).

3. Novel Heterocyclic Scaffold Formation

Tzvetkov et al. (2012) reported on the regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, introducing a new drug-like heterobicyclic scaffold. This highlights the potential of such compounds in drug discovery and the development of new therapeutic agents (Tzvetkov et al., 2012).

Biological Interactions and Potential Activities

1. Interaction with Biological Molecules

The compound and its derivatives may interact with biological molecules in unique ways. For example, Fun et al. (2011) studied a compound with a 1,2,4-triazine core and analyzed its molecular interactions, suggesting potential biological relevance (Fun et al., 2011).

2. Antitumor Activities

Compounds with a similar structural framework have shown potential antitumor activities. Sztanke et al. (2007) identified novel derivatives with significant in vitro cytotoxic activities against various carcinoma cells, indicating the potential medicinal value of these compounds (Sztanke et al., 2007).

Future Directions

The research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications . Triazines and tetrazines are very common and significant moieties in biologically important molecules , suggesting they will continue to be an area of interest in future research.

Mechanism of Action

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2/c19-14-8-6-13(7-9-14)12-23-17(25)16(24)22-11-10-21(18(22)20-23)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPSLUULBGELMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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